An In-depth Technical Guide to [(4-Chloro-1-naphthyl)oxy]acetic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to [(4-Chloro-1-naphthyl)oxy]acetic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(4-Chloro-1-naphthyl)oxy]acetic acid is a synthetic organic compound characterized by a naphthyl ring system substituted with both a chloro and an oxyacetic acid group. Its structural similarity to known auxins—a class of plant hormones that regulate growth and development—suggests its potential utility in agricultural and life sciences research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol based on established chemical principles, and a discussion of its potential applications in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of [(4-Chloro-1-naphthyl)oxy]acetic acid is fundamental to its application in experimental settings. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 835-08-5 | |
| Molecular Formula | C₁₂H₉ClO₃ | |
| Molecular Weight | 236.65 g/mol | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of [(4-Chloro-1-naphthyl)oxy]acetic acid
The synthesis of [(4-Chloro-1-naphthyl)oxy]acetic acid can be efficiently achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-chloro-1-naphthol acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.
Underlying Principles of the Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers.[1][2][3][4][5] The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion displaces a halide ion from an alkyl halide. The success of this synthesis is contingent on several factors:
-
Strength of the Nucleophile: The reaction is facilitated by the formation of a potent nucleophile, which is achieved by deprotonating the hydroxyl group of the starting phenol or naphthol with a strong base.
-
Nature of the Electrophile: Primary alkyl halides are ideal substrates as they are less sterically hindered, favoring the S(_N)2 pathway over competing elimination reactions.
-
Reaction Conditions: The choice of solvent and temperature is critical. Aprotic polar solvents can enhance the rate of S(_N)2 reactions, while elevated temperatures can sometimes favor elimination.
Experimental Protocol
The following protocol outlines a detailed procedure for the synthesis of [(4-Chloro-1-naphthyl)oxy]acetic acid from 4-chloro-1-naphthol and chloroacetic acid. This method is adapted from established procedures for the synthesis of similar phenoxyacetic and naphthoxyacetic acids.[6][7][8]
Materials:
-
4-Chloro-1-naphthol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Formation of the Naphthoxide Salt:
-
In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide or potassium hydroxide in water to create a concentrated basic solution.
-
To this solution, add one molar equivalent of 4-chloro-1-naphthol.
-
Stir the mixture at room temperature until the 4-chloro-1-naphthol has completely dissolved, indicating the formation of the sodium or potassium 4-chloro-1-naphthoxide salt.
-
-
Williamson Ether Synthesis Reaction:
-
To the naphthoxide solution, add a slight molar excess (e.g., 1.1 equivalents) of chloroacetic acid.
-
Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for a specified period, typically 1-2 hours, to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Slowly acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper until the solution is acidic (pH ~1-2). This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the crude [(4-Chloro-1-naphthyl)oxy]acetic acid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure [(4-Chloro-1-naphthyl)oxy]acetic acid.
-
Caption: Synthesis workflow for [(4-Chloro-1-naphthyl)oxy]acetic acid.
Potential Applications and Biological Activity
While specific biological studies on [(4-Chloro-1-naphthyl)oxy]acetic acid are not extensively documented, its structural resemblance to other aryloxyacetic acids suggests potential applications in several areas of research.
Plant Growth Regulation
Many phenoxyacetic and naphthoxyacetic acids are known to exhibit auxin-like activity.[9][10] Auxins are a critical class of plant hormones that play a central role in various physiological processes, including cell elongation, root formation, and fruit development.[11] Therefore, it is plausible that [(4-Chloro-1-naphthyl)oxy]acetic acid could function as a synthetic auxin. Further research is warranted to evaluate its efficacy as a plant growth regulator, which could have implications for agriculture and horticulture.
Drug Development Intermediate
The chemical scaffold of [(4-Chloro-1-naphthyl)oxy]acetic acid can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic properties. The carboxylic acid group provides a reactive handle for various chemical modifications, enabling the generation of a library of derivatives for biological screening.
Conclusion
[(4-Chloro-1-naphthyl)oxy]acetic acid is a compound with significant potential for research in both the agricultural and pharmaceutical sciences. This guide has provided a comprehensive overview of its known properties and a detailed, scientifically grounded protocol for its synthesis via the Williamson ether synthesis. The elucidation of its biological activities, particularly its potential as a plant growth regulator, represents a promising avenue for future investigation. Researchers and scientists are encouraged to utilize the information presented herein as a foundation for exploring the full potential of this intriguing molecule.
References
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press, UK. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. (2023). Sciforum. Retrieved from [Link]
-
(4-Chlorophenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
1-Naphthaleneacetic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. (2015). Human & Experimental Toxicology, 34(7), 748-752. Retrieved from [Link]
-
[(4-Chloro-o-tolyl)oxy]acetic acid. (n.d.). NIST WebBook. Retrieved from [Link]
- A kind of synthesis technique of naphthoxyacetic acid. (2017). Google Patents.
-
A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. (2012). Plant Signaling & Behavior, 7(12), 1533-1536. Retrieved from [Link]
-
The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. (2005). Regulatory Toxicology and Pharmacology, 42(1), 45-53. Retrieved from [Link]
- Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. (1997). Google Patents.
-
Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. (2016). The Plant Journal, 87(3), 245-257. Retrieved from [Link]
-
Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7124-7127. Retrieved from [Link]
-
Inactivation by Phenylglyoxal of the Specific Binding of 1-Naphthyl Acetic Acid with Membrane-Bound Auxin Binding Sites from Maize Coleoptiles. (1980). Plant Physiology, 66(6), 1059-1063. Retrieved from [Link]
-
1-Naphthaleneacetic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
[4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. (n.d.). SpectraBase. Retrieved from [Link]
- Method for preparing beta-naphthoxyacetic acid. (2012). Google Patents.
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciforum.net [sciforum.net]
- 7. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]
- 8. CN102391105A - Method for preparing beta-naphthoxyacetic acid - Google Patents [patents.google.com]
- 9. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
